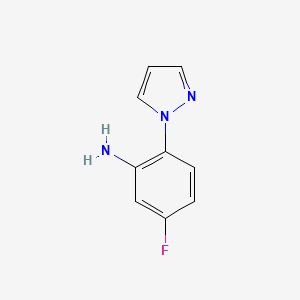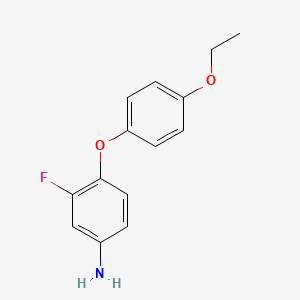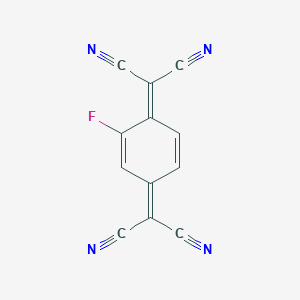
2-Fluoro-7,7,8,8-tetracyanoquinodimethane
概要
説明
2-Fluoro-7,7,8,8-tetracyanoquinodimethane is a chemical compound that can be used as an intermediate and impurity in pharmaceuticals . It is also used as a dopant in the fabrication of organic semiconductors .
Synthesis Analysis
The synthesis of 2-Fluoro-7,7,8,8-tetracyanoquinodimethane involves cyclocondensation of diamines with bis(triisopropylsilyl)-dialkynyl-l,2-dione. Further reactions with malononitrile using the Lehnert reagent yield the corresponding tetracyanoquinodimethane (TCNQ) derivatives .Molecular Structure Analysis
The molecular formula of 2-Fluoro-7,7,8,8-tetracyanoquinodimethane is C12H3FN4, and its molecular weight is 222.18 . The molecule is planar, with D2h symmetry .Chemical Reactions Analysis
2-Fluoro-7,7,8,8-tetracyanoquinodimethane is a strong electron acceptor. It forms charge-transfer complexes with a variety of electron-donor molecules as well as metal ions . The molecule is easily reduced to give a blue-colored radical anion .Physical And Chemical Properties Analysis
2-Fluoro-7,7,8,8-tetracyanoquinodimethane is a solid at 20°C . It appears as a light yellow to brown powder or crystal . The melting point ranges from 215.0 to 219.0°C .科学的研究の応用
Molecular Interaction and Structural Analysis
The fluoro-substituted 7,7,8,8-tetracyanoquinodimethane (TCNQ) molecules, including 2-Fluoro-7,7,8,8-tetracyanoquinodimethane, are studied for their intramolecular and intermolecular interactions in crystal structures. The molecular geometry of these structures is influenced by the degree of fluorination, leading to specific intramolecular bonds such as the N[triple-bond]C...F-C π-hole tetrel bond. Additionally, energy framework analysis along the respective transport planes offers insights into the energetic distribution within this class of molecules, which is crucial for understanding and predicting the behavior of these materials in various applications (Shukla et al., 2019).
Tuning Magnetic Properties
2-Fluoro-7,7,8,8-tetracyanoquinodimethane is used to fine-tune the magnetic properties of certain cationic moieties. For instance, its interaction with [CoII(Fctp)2]2+ leads to different spin-crossover behavior and magnetic properties due to the influence of supramolecular interactions between the cationic moiety and the TCNQ derivatives. Such applications are critical for designing materials with specific magnetic characteristics for use in technology and industry (Xie et al., 2020).
Impact on Electrical and Optical Properties
The addition of fluorine atoms to the tetracyanoquinodimethane framework, as seen in 2-Fluoro-7,7,8,8-tetracyanoquinodimethane, affects the structural, vibrational, and electronic properties of the molecule. Specifically, fluorination leads to reduced electrical and optical band gaps, which can be leveraged in the design of organic semiconductors for electronic device applications, highlighting the molecule's potential in the field of material science and engineering (Umar et al., 2021).
Safety And Hazards
2-Fluoro-7,7,8,8-tetracyanoquinodimethane is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It should be handled only outdoors or in a well-ventilated area, and protective gloves, clothing, eye protection, and face protection should be worn .
将来の方向性
The future directions of 2-Fluoro-7,7,8,8-tetracyanoquinodimethane research are likely to focus on its use in the fabrication of organic semiconductors . Its ability to form charge-transfer complexes with a variety of electron-donor molecules makes it a promising candidate for the development of new materials in the field of electronics .
特性
IUPAC Name |
2-[4-(dicyanomethylidene)-3-fluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3FN4/c13-12-3-8(9(4-14)5-15)1-2-11(12)10(6-16)7-17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPLEMMFZOKIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599533 | |
| Record name | 2,2'-(2-Fluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-7,7,8,8-tetracyanoquinodimethane | |
CAS RN |
69857-37-0 | |
| Record name | 2,2'-(2-Fluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-7,7,8,8-tetracyanoquinodimethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






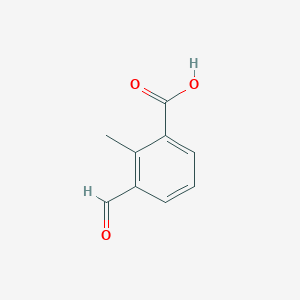
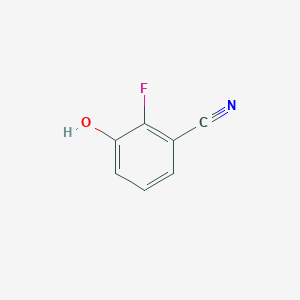
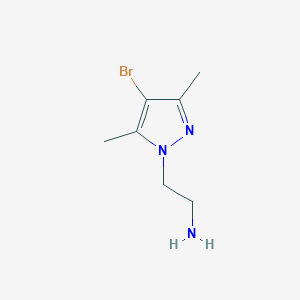
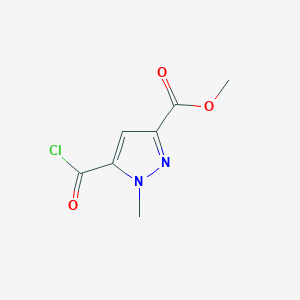
![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)
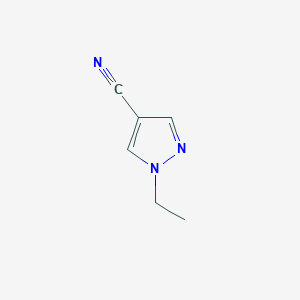
![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)
